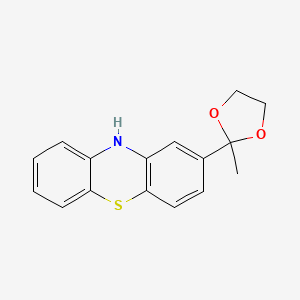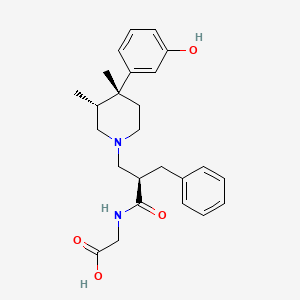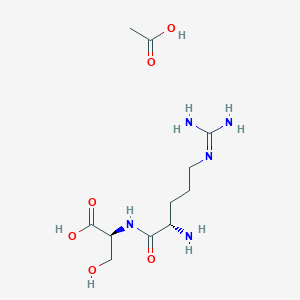![molecular formula C18H34N4O6 B13418029 (Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Merodesmosine is a unique lysine-derived cross-linking amino acid found in mature elastin. Elastin is a highly elastic protein in connective tissue that allows many tissues in the body to resume their shape after stretching or contracting. Merodesmosine, along with desmosine and isodesmosine, plays a crucial role in the structural integrity and elasticity of elastin .
準備方法
Synthetic Routes and Reaction Conditions
The biosynthetic pathway of merodesmosine involves the cross-linking of lysine residues. During the maturation of elastin, lysine residues undergo oxidative deamination to form aldehydes, which then participate in aldol condensation reactions. These reactions lead to the formation of cross-links such as desmosine, isodesmosine, and merodesmosine .
Industrial Production Methods
化学反応の分析
Types of Reactions
Merodesmosine undergoes various chemical reactions, including:
Oxidation: The lysine residues in merodesmosine can be oxidized to form aldehydes.
Reduction: Reduction reactions can reverse the oxidation process.
Substitution: Substitution reactions can occur at the amino groups of lysine residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the elastin structure .
Major Products Formed
The major products formed from these reactions include various cross-linked amino acids, such as desmosine, isodesmosine, and lysinonorleucine .
科学的研究の応用
Merodesmosine has several scientific research applications:
作用機序
Merodesmosine exerts its effects through the formation of cross-links between lysine residues in elastin. These cross-links provide structural stability and elasticity to the elastin network. The molecular targets involved include lysine residues and the enzymes responsible for their oxidative deamination .
類似化合物との比較
Similar Compounds
Desmosine: A cross-linking amino acid involving four lysine residues.
Isodesmosine: Similar to desmosine but with a different spatial arrangement of lysine residues.
Lysinonorleucine: A cross-linking amino acid involving two lysine residues.
Uniqueness of Merodesmosine
Merodesmosine is unique in its specific cross-linking pattern, involving three lysine residues. This distinct structure contributes to its specific role in the mechanical properties of elastin .
特性
分子式 |
C18H34N4O6 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid |
InChI |
InChI=1S/C18H34N4O6/c19-13(16(23)24)6-2-1-5-12(8-9-15(21)18(27)28)11-22-10-4-3-7-14(20)17(25)26/h5,13-15,22H,1-4,6-11,19-21H2,(H,23,24)(H,25,26)(H,27,28)/b12-5- |
InChIキー |
ZUXGPPMNMKSOEO-XGICHPGQSA-N |
異性体SMILES |
C(CCNC/C(=C\CCCC(C(=O)O)N)/CCC(C(=O)O)N)CC(C(=O)O)N |
正規SMILES |
C(CCNCC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


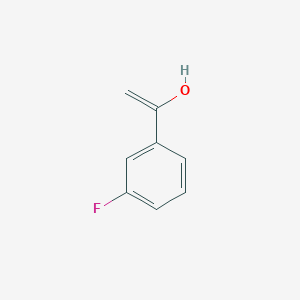
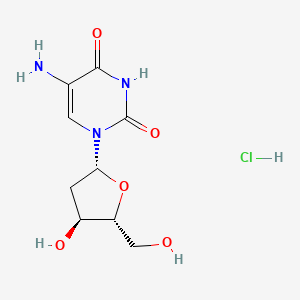
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)


